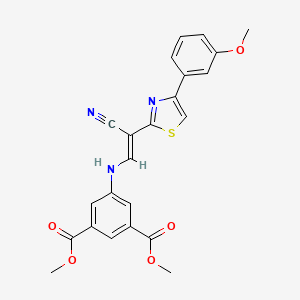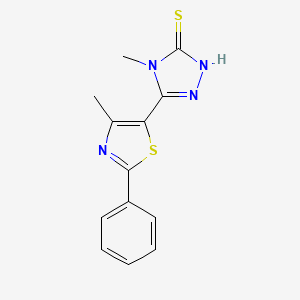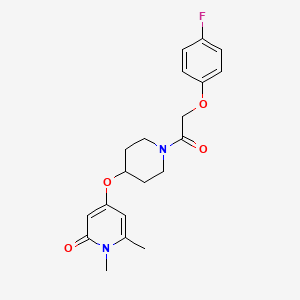
4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality 4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Chemistry: Fungicidal Activity
This compound has been studied for its potential use in agriculture, particularly as a fungicide. Research indicates that derivatives of this compound exhibit excellent fungicidal activity . For instance, certain pyrimidinamine derivatives containing the pyridin-2-yloxy moiety have shown promising results in controlling corn rust, a significant agricultural problem .
Organic Synthesis: Piperidine Derivatives
In the field of organic chemistry, this compound serves as a precursor for synthesizing various piperidine derivatives. These derivatives are crucial in the pharmaceutical industry and are present in numerous classes of drugs . The synthesis of these compounds involves intra- and intermolecular reactions, leading to a wide range of biologically active molecules .
Pharmaceutical Industry: Drug Design
Piperidine and its derivatives are significant in drug design due to their presence in over twenty classes of pharmaceuticals . The compound can be used to create piperidine moieties, which are integral parts of many medicinal drugs, including those with analgesic, anticonvulsant, and anti-inflammatory properties .
Material Science: Advanced Materials
Nitriles and related compounds, such as the one being analyzed, have applications in material science. They are used in the development of new materials with specific properties required for advanced technological applications .
Pharmacology: Receptor Antagonism
Derivatives of this compound have been identified as potential receptor antagonists. For example, certain piperidine-based molecules have been disclosed as 5-HT4 receptor antagonists, which are useful in treating conditions mediated by 5-HT4 receptor activity . This includes gastrointestinal diseases, cognitive disorders, and cardiovascular disorders .
Medicinal Chemistry: Biological Evaluation
The compound is also valuable in medicinal chemistry for the biological evaluation of new drugs. Its derivatives are assessed for pharmacological activity, which is a critical step in the drug discovery process .
Chemical Physics: Reaction Mechanisms
In chemical physics, the compound can be used to study reaction mechanisms, particularly those involving heterocyclic compounds like piperidines. Understanding these mechanisms is essential for developing more efficient synthetic routes in organic chemistry .
Biochemistry: Enzyme Inhibition
Lastly, the compound’s derivatives are explored for their role in enzyme inhibition. By inhibiting specific enzymes, these derivatives can be used to treat various diseases where enzyme activity is a contributing factor .
Propriétés
IUPAC Name |
4-[1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-14-11-18(12-19(24)22(14)2)27-17-7-9-23(10-8-17)20(25)13-26-16-5-3-15(21)4-6-16/h3-6,11-12,17H,7-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKLCICUYCHNSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(2-(4-fluorophenoxy)acetyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

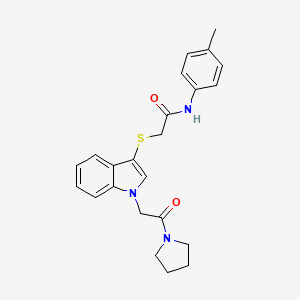
![Methyl 4-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)benzoate](/img/structure/B2940444.png)
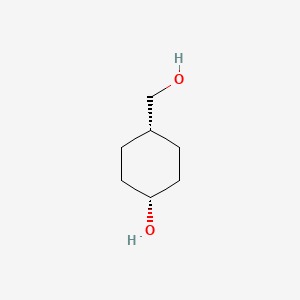
![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)
![methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate](/img/structure/B2940448.png)
![3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2940450.png)

![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2940454.png)

![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)

